molecular formula C21H22N4O3S B2809249 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 941982-83-8

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B2809249
CAS No.: 941982-83-8
M. Wt: 410.49
InChI Key: YHQHQQUFPCTCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone core with 2-amino-2-oxoethylthiol under suitable conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with N-isopropylbenzamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise as anticancer agents. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    N-isopropylbenzamide derivatives: These compounds have the benzamide moiety and can undergo similar chemical reactions.

Uniqueness

The uniqueness of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide lies in its combined structural features, which allow for a wide range of chemical modifications and biological activities. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13(2)23-19(27)15-9-7-14(8-10-15)11-25-20(28)16-5-3-4-6-17(16)24-21(25)29-12-18(22)26/h3-10,13H,11-12H2,1-2H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHQQUFPCTCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.